molecular formula C14H14O9 B1212260 trans-Fertaric acid CAS No. 74282-22-7

trans-Fertaric acid

Cat. No. B1212260
CAS RN: 74282-22-7
M. Wt: 326.25 g/mol
InChI Key: XIWXUSFCUBAMFH-SCBUBVSKSA-N
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Description

Trans-Fertaric acid is a derivative of hydroxycinnamoyltartaric acids, compounds that have been extracted and analyzed from various grape varieties. These compounds, including caftaric, cis- and trans-coutaric, and fertaric acids, have been the subject of research to understand their concentrations in different grape cultivars and their behavior in various technological processes of juice preparation. The extraction yields of these acids have been found to vary among cultivars and are influenced by the technology used in juice preparation, with fertaric acid often showing the highest extraction yield among them (Vrhovsek, 1998).

Synthesis Analysis

Trans-Fertaric acid can be synthesized as a metabolite from trans-caftaric acid, a prominent nonflavonoid phenolic compound in grapes and wines. This synthesis involves the absorption, tissue distribution, and metabolism of trans-caftaric acid in rats, demonstrating the bioavailability of this compound in mammals. Trans-Fertaric acid is detected as an O-methylated derivative of trans-caftaric acid in rat plasma, kidneys, and urine, indicating its formation and distribution within the body (Vanzo et al., 2007).

Molecular Structure Analysis

The energetics and structural properties of trans-hydroxycinnamic acids, including trans-cinnamic acid and its derivatives like trans-Fertaric acid, have been explored through experimental and theoretical methods. These studies help in understanding the influence of π-donor substituents (-OH and -OCH3) on the energetics of these compounds, highlighting the interactions within the molecular structure that contribute to their stability and reactivity (Dávalos et al., 2012).

Chemical Reactions and Properties

Research on the chemical reactions of trans-Fertaric acid includes its role in the formation of organic salts with aminopicolines, demonstrating the compound's ability to interact and form stable complexes. These salts exhibit varying degrees of thermal stability and are characterized by specific intermolecular interactions, which are essential for understanding the chemical behavior and applications of trans-Fertaric acid (Kamanda & Jacobs, 2020).

Physical Properties Analysis

The physical properties of trans-Fertaric acid and its derivatives can be inferred from studies on related compounds. For instance, the study of multicomponent crystals of p-coumaric acid and trans-ferulic acid reveals insights into their structures and physicochemical properties. Such research provides valuable information on the stability, crystal structures, and thermal behaviors of these compounds, contributing to a broader understanding of the physical properties of trans-Fertaric acid derivatives (Kamanda & Jacobs, 2021).

Chemical Properties Analysis

Trans-Fertaric acid exhibits antioxidant properties, as demonstrated by quantum-chemical calculations on trans-p-coumaric and trans-sinapinic acids. These studies show strong antioxidant properties and suggest reaction mechanisms, such as Hydrogen Atom Transfer in vacuum and Single-Electron Transfer followed by Proton Transfer in water medium. Such insights are crucial for understanding the chemical properties and potential applications of trans-Fertaric acid as an antioxidant (Urbaniak et al., 2012).

Scientific Research Applications

Bioavailability and Metabolism in Mammals

Trans-Fertaric acid, a derivative from trans-caftaric acid found in grapes, wines, chicory, and Echinacea purpurea, has been studied for its bioavailability and metabolism in mammals. A study by Vanzo et al. (2007) explored its absorption, tissue distribution, and metabolism in rats, finding that trans-Fertaric acid and its O-methylated derivative were present in rat plasma, kidneys, and urine. Interestingly, some rats showed the presence of trans-Fertaric acid in the brain (Vanzo et al., 2007).

Extraction from Grape Varieties

The extraction of trans-Fertaric acid from different grape varieties has been investigated by Vrhovsek (1998), who found variations in extraction yield among cultivars. This study highlights the relevance of trans-Fertaric acid in the context of grape and wine production and its potential as a biomarker in agricultural and food chemistry (Vrhovsek, 1998).

Nanotechnological Delivery for Clinical Use

Stompor-Gorący and Machaczka (2021) discussed the limitations of trans-Fertaric acid's clinical use due to its low permeability through biological barriers and fast elimination from the gastrointestinal tract. The study suggests nanotechnological approaches for enhancing its intracellular transport, highlighting its potential in treating neurodegenerative diseases (Stompor-Gorący & Machaczka, 2021).

Protective Effects Against Toxins

Koriem (2022) investigated the effects of trans-Fertaric acid on bisphenol A-induced toxicity in rats. The study demonstrated that trans-Fertaric acid ameliorates liver, kidney, and testis toxicity, suggesting its protective role against environmental toxins (Koriem, 2022).

Role in Wine Phenolic Composition

A study by Lima et al. (2018) on monovarietal red wines analyzed the presence of trans-Fertaric acid among other compounds, indicating its significance in the wine industry, particularly in relation to the flavor and quality of wine (Lima et al., 2018).

properties

IUPAC Name

(2R,3R)-2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O9/c1-22-9-6-7(2-4-8(9)15)3-5-10(16)23-12(14(20)21)11(17)13(18)19/h2-6,11-12,15,17H,1H3,(H,18,19)(H,20,21)/b5-3+/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWXUSFCUBAMFH-WEPHUFDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Fertaric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
211
Citations
A Vanzo, R Cecotti, U Vrhovsek… - Journal of agricultural …, 2007 - ACS Publications
… Origin of trans-Fertaric Acid.trans-Fertaric acid can be regarded as the specific product of the reaction catalyzed by the enzyme catechol-O-methyl transferase (EC 2.1.1.6) ( 33). This …
Number of citations: 45 pubs.acs.org
B Mozetič, I Tomažič, A Škvarč… - Acta chimica …, 2006 - acta-arhiv.chem-soc.si
… Trans-fertaric acid was present in white grapes in much lower amounts (1.2-15.9 mg/L).… Trans-fertaric acid was present in white grapes juice in much lower amounts (1.2-15.9 mg/L).The …
Number of citations: 61 acta-arhiv.chem-soc.si
U Vrhovšek - Journal of Agricultural and Food Chemistry, 1998 - ACS Publications
… trans-Caftaric acid (CTA), trans-coutaric acid (trans-CoTA), and trans-fertaric acid (FTA) were isolated from Grenache grapes (grown in the vineyard of University of California, Davis) as …
Number of citations: 66 pubs.acs.org
A Stalmach, CA Edwards, JLD Wightman… - Journal of Agricultural …, 2011 - ACS Publications
… Tartaric esters of hydroxycinnamic acids, namely, trans-caftaric and trans-coutaric acids, and to a lesser extent trans-fertaric acid accounted for 29% of the phenolic content, with a total …
Number of citations: 129 pubs.acs.org
Q Zhao, CQ Duan, J Wang - African Journal of Biotechnology, 2011 - ajol.info
… The cinnamic acids were trans-cinnamic acid, transcaftaric acid, trans-cutaric acid, ferulic acid, trans-fertaric acid, caffeic acid and ethyl caffeic acid. The flavan-3-ols were procyanidin B1…
Number of citations: 12 www.ajol.info
AS Meyer, JL Donovan, DA Pearson… - Journal of Agricultural …, 1998 - ACS Publications
… trans-Caftaric acid, trans-p-coutaric acid, and trans-fertaric acid were extracted from unripe Grenache grapes (8 kg, 10 Brix) according to the procedure of Singleton et al. (1985). Grapes …
Number of citations: 339 pubs.acs.org
I Lukić, S Radeka, I Budić-Leto, M Bubola, U Vrhovsek - Food chemistry, 2019 - Elsevier
… Plavac mali red wine exhibited the most specific composition, and its most typical samples were distinguished by the abundance in trans-fertaric acid, isorhapontin, phlorizin, quercetin 3…
Number of citations: 63 www.sciencedirect.com
K Ali, F Maltese, A Figueiredo, M Rex, AM Fortes… - Plant science, 2012 - Elsevier
… These compounds were identified as trans-caftaric acid (caffeoyl derivative in ester-linkage with tartaric acid) and trans-fertaric acid (feruloyl derivative in ester linkage with tartaric acid). …
Number of citations: 95 www.sciencedirect.com
A Lima, C Oliveira, C Santos, FM Campos… - … Food Research and …, 2018 - Springer
… , cis-coutaric acid, trans-coutaric acid, trans-fertaric acid, and cis-GRP (not supplied by the … 328 nm and a shoulder at 300 nm for trans-fertaric acid and maximum at 316 nm for cis-GRP […
Number of citations: 21 link.springer.com
R Pajović, S Wendelin, A Forneck, R Eder - Mitt. Klosterneuburg, 2014 - researchgate.net
… skin (relative amount in %), trans-fertaric acid content in skin, trans-fertaric acid content in pulp, t-… content in skin, trans-fertaric acid content in skin, trans-fertaric acid content in pulp and …
Number of citations: 12 www.researchgate.net

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